molecular formula C18H22N4O B11793480 1-(4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazin-1-yl)ethanone

1-(4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11793480
M. Wt: 310.4 g/mol
InChI Key: IJFJCGFOWSUJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound with the molecular formula C18H22N4O This compound is primarily used in research and development within the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of 2-chloropyridine with piperazine, followed by the introduction of an amino group through reductive amination. The final step involves the acetylation of the resulting compound to form the desired product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: Known for its use in treating leukemia by inhibiting tyrosine kinases.

    Pyridin-2-yl derivatives: These compounds share structural similarities and are often used in medicinal chemistry.

Uniqueness

1-(4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

1-[4-[5-[amino(phenyl)methyl]pyridin-2-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C18H22N4O/c1-14(23)21-9-11-22(12-10-21)17-8-7-16(13-20-17)18(19)15-5-3-2-4-6-15/h2-8,13,18H,9-12,19H2,1H3

InChI Key

IJFJCGFOWSUJGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(C3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.